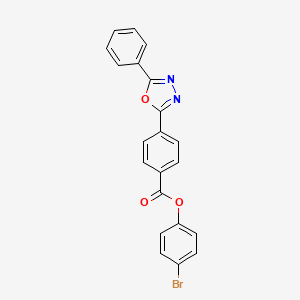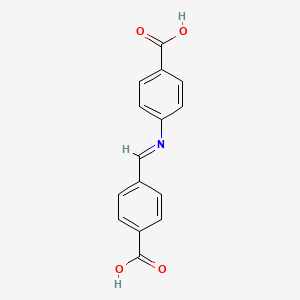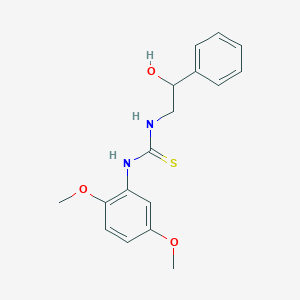![molecular formula C27H19ClN6O3 B10869283 4-[(4-chlorophenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10869283.png)
4-[(4-chlorophenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chlorophenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene is a complex organic compound characterized by its intricate structure, which includes multiple rings, heteroatoms, and functional groups. Compounds of this nature are often of interest in various fields of scientific research due to their potential biological activity and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to construct different parts of the molecule. Common synthetic routes may include:
Formation of the core structure: This might involve cyclization reactions to form the tetracyclic core.
Functional group modifications: Introduction of the chlorophenoxy, furan, and phenyl groups through substitution reactions.
Final assembly: Coupling reactions to link the various parts of the molecule together.
Industrial Production Methods
Industrial production of such complex molecules often relies on scalable and efficient synthetic routes. This may involve:
Optimization of reaction conditions: Using catalysts, solvents, and temperature control to maximize yield and purity.
Automation and continuous flow processes: To enhance reproducibility and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and phenyl groups.
Reduction: Reduction reactions could target the chlorophenoxy group.
Substitution: Various substitution reactions can occur, especially at the phenyl and furan rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, nucleophiles, and electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: Investigating its potential as a pharmaceutical agent due to its complex structure and possible interactions with biological targets.
Medicine
Drug development: Exploring its use as a lead compound for developing new medications, particularly for diseases where complex organic molecules have shown efficacy.
Industry
Material science:
Mecanismo De Acción
The mechanism of action of such a compound would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-chlorophenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene: can be compared with other complex organic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties not found in simpler or less diverse molecules.
Propiedades
Fórmula molecular |
C27H19ClN6O3 |
|---|---|
Peso molecular |
510.9 g/mol |
Nombre IUPAC |
4-[(4-chlorophenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene |
InChI |
InChI=1S/C27H19ClN6O3/c1-16-22-23(20-8-5-13-35-20)24-25-30-21(14-36-19-11-9-17(28)10-12-19)32-33(25)15-29-26(24)37-27(22)34(31-16)18-6-3-2-4-7-18/h2-13,15,23H,14H2,1H3 |
Clave InChI |
HDMRPLXQKCDDGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)COC5=CC=C(C=C5)Cl)C6=CC=CO6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline](/img/structure/B10869201.png)
![2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}ethyl phenylcarbamate](/img/structure/B10869210.png)
![2-{3-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10869219.png)

![2-[(4-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10869234.png)
![10-acetyl-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10869241.png)


![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B10869249.png)
![2-[(2-bromophenyl)carbonyl]-N-[4-(phenylamino)phenyl]hydrazinecarbothioamide](/img/structure/B10869255.png)
![2-[(2-bromophenyl)carbonyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10869256.png)
![6-chloro-3-[4-(diphenylmethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B10869264.png)
![2-[1-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-3-(methylsulfanyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10869267.png)
![4-[(3-Aminonaphthalen-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10869289.png)
